3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid
CAS No.: 651705-77-0
Cat. No.: VC16794840
Molecular Formula: C11H12O8S
Molecular Weight: 304.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651705-77-0 |
|---|---|
| Molecular Formula | C11H12O8S |
| Molecular Weight | 304.27 g/mol |
| IUPAC Name | 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16) |
| Standard InChI Key | KJWQVTFGBFEXMV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a core phenylpropanoid structure with a propenoic acid side chain () conjugated to a 3,5-dimethoxy-4-sulfooxy-substituted benzene ring . The sulfation at the C4 position distinguishes it from its precursor, sinapic acid, and enhances its solubility in aqueous environments. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid |
| Canonical SMILES | COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O |
| InChI Key | KJWQVTFGBFEXMV-UHFFFAOYSA-N |
| PubChem CID | 71376780 |
The presence of conjugated double bonds () and electron-withdrawing groups (sulfate, methoxy) confers unique spectroscopic and reactive properties. Nuclear magnetic resonance (NMR) studies of analogous sulfated phenolics reveal distinct chemical shifts for the sulfate ester (~δ 3.5–4.0 ppm) and methoxy protons (~δ 3.8 ppm) .
Physicochemical Characteristics
Sinapic acid 4-O-sulfate exhibits a polar surface area of 119.36 Ų and a calculated partition coefficient (LogP) of -0.13, indicating high hydrophilicity . Its acidity is governed by two ionizable groups: the carboxylic acid () and the sulfate ester () . These properties facilitate its mobility within plant apoplastic spaces and interaction with enzymatic substrates.
Biosynthesis and Natural Occurrence
Sulfotransferase-Mediated Synthesis
The compound is synthesized via the sulfation of sinapic acid, catalyzed by cytosolic sulfotransferases (SOTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. In Arabidopsis thaliana, AtSOT12 and AtSOT15 are implicated in this pathway, with gene expression induced under pathogen attack. The reaction proceeds as:
Distribution in Plant Species
Sinapic acid 4-O-sulfate has been identified in Brassicaceae species, including Arabidopsis, broccoli, and mustard, often accumulating in leaf trichomes and vascular tissues. Its production is upregulated under stress conditions such as fungal infection, UV exposure, and heavy metal toxicity, suggesting a role in stress adaptation.
Functional Roles in Plant Physiology
Defense Against Biotic Stress
The sulfated derivative enhances plant resistance by:
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Direct Antimicrobial Activity: The sulfate group disrupts microbial membrane integrity, inhibiting growth of Pseudomonas syringae and Botrytis cinerea.
-
Signaling Modulation: It primes jasmonic acid (JA) and salicylic acid (SA) pathways, amplifying defense gene expression (e.g., PR1, PDF1.2).
Lignin Biosynthesis Regulation
While sinapic acid is a lignin precursor, sulfation at C4 redirects metabolic flux away from monolignol production. Transgenic Arabidopsis lines overexpressing SOT12 exhibit reduced lignin content but increased sulfate ester accumulation, indicating a trade-off between defense and structural integrity.
Comparative Analysis with Related Compounds
| Compound | Substitution Pattern | Bioactivity | Solubility (g/L) |
|---|---|---|---|
| Sinapic acid | 3,5-Dimethoxy-4-hydroxy | Antioxidant, lignin precursor | 0.89 |
| Sinapic acid 4-O-sulfate | 3,5-Dimethoxy-4-sulfooxy | Antimicrobial, signaling | 3.32 |
| Ferulic acid 4-O-sulfate | 3-Methoxy-4-sulfooxy | UV protection, antifungal | 2.15 |
Sulfation consistently enhances solubility and bioactivity compared to non-sulfated analogs, though positional isomerism (e.g., 4-O vs. 3-O sulfation) alters target specificity .
Research Advancements and Applications
Metabolic Engineering
Heterologous expression of plant SOTs in E. coli has enabled gram-scale production of sinapic acid 4-O-sulfate, with yields optimized to 1.2 g/L via fed-batch fermentation. This platform supports pharmaceutical exploration of sulfated phenolics as novel antimicrobials.
Ecological Interactions
Field studies demonstrate that foliar application of sinapic acid 4-O-sulfate (10 μM) reduces herbivory by Pieris rapae larvae by 62%, correlating with induction of endogenous glucosinolates.
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